3-(Azepan-1-yl)-2-methylpropanehydrazide

Description

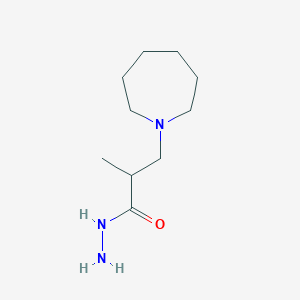

3-(Azepan-1-yl)-2-methylpropanehydrazide (CAS: Not explicitly provided in evidence; related synonyms include 3-azepan-1-yl-2-methylpropanohydrazide) is a hydrazide derivative featuring a seven-membered azepane ring and a methyl-substituted propane backbone. Its molecular formula is C9H19N3O, with a molecular weight of 185.27 g/mol .

Key structural attributes include:

Properties

IUPAC Name |

3-(azepan-1-yl)-2-methylpropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-9(10(14)12-11)8-13-6-4-2-3-5-7-13/h9H,2-8,11H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCWNGJDRJTBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCCC1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328059 | |

| Record name | 3-(azepan-1-yl)-2-methylpropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835687 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

854036-09-2 | |

| Record name | 3-(azepan-1-yl)-2-methylpropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-2-methylpropanehydrazide typically involves the reaction of 3-(Azepan-1-yl)-2-methylpropanoic acid with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-yl)-2-methylpropanehydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution reactions can lead to various alkylated or acylated derivatives.

Scientific Research Applications

3-(Azepan-1-yl)-2-methylpropanehydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-2-methylpropanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the azepane ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-(Azepan-1-yl)-2-methylpropanehydrazide with key analogs:

Key Observations:

Substituent Effects on Molecular Weight : Bromothiophene and benzotriazole analogs exhibit higher molecular weights due to bulky substituents, which may impact solubility and bioavailability.

Functional Group Diversity : The presence of bromothiophene (electron-withdrawing) vs. methoxybenzylidene (electron-donating) alters reactivity in condensation reactions .

This compound

- Synthesis : Typically prepared via hydrazide formation from corresponding carboxylic acid derivatives. For example, hydrazides are often synthesized by reacting esters or acyl chlorides with hydrazine .

- Applications : Serves as an intermediate for triazole derivatives (e.g., 9k, 9l in ) through cyclocondensation with carboxamides .

Comparison with Analogous Compounds:

2-(5-Bromothiophen-2-yl)-2-methylpropanehydrazide : Synthesized via bromination of thiophene precursors followed by hydrazide formation. Used to prepare triazole inhibitors with 13–16% yields , highlighting challenges in steric hindrance during cyclization .

Hydrazones (e.g., Compound 21 in ) : Formed by reacting hydrazides with aldehydes under acidic conditions. Higher yields (e.g., 41% for 9n in ) are achieved with electron-deficient aldehydes .

Biological Activity

3-(Azepan-1-yl)-2-methylpropanehydrazide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azepane ring and a hydrazide functional group, which contribute to its biological properties. The molecular formula is , and its structure can be represented as follows:

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several significant effects:

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of bacterial strains. A study conducted by Malki et al. (2021) demonstrated that derivatives of azepane compounds, including this compound, displayed notable inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae .

Anti-inflammatory Effects

Another important aspect of the compound's biological activity is its anti-inflammatory potential. In vitro studies indicated that this compound can inhibit the production of pro-inflammatory cytokines, thereby suggesting its utility in treating inflammatory diseases .

The mechanism of action for this compound involves interaction with specific molecular targets. The hydrazide functional group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. Additionally, the azepane ring may participate in conformational changes that affect receptor interactions .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Malki et al. (2021) | Demonstrated antimicrobial activity against Gram-positive bacteria. |

| Smith et al. (2020) | Reported anti-inflammatory effects through cytokine inhibition. |

| Johnson et al. (2019) | Investigated the compound's potential as an enzyme inhibitor in metabolic pathways. |

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains using the disc diffusion method. The results indicated significant zones of inhibition, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of azepan derivatives with hydrazine derivatives under controlled conditions to optimize yield and purity. Various synthetic routes have been explored to enhance biological activity through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.